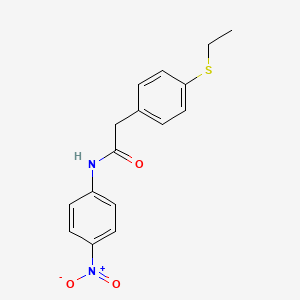

2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-22-15-9-3-12(4-10-15)11-16(19)17-13-5-7-14(8-6-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLPMMDXFABRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:

Formation of the Ethylthio Group: The initial step involves the introduction of the ethylthio group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction where an ethylthiol reacts with a halogenated phenyl compound.

Acetamide Formation: The next step involves the formation of the acetamide group. This can be done by reacting the ethylthio-substituted phenyl compound with acetic anhydride in the presence of a base.

Nitration: The final step involves the nitration of the acetamide compound to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to carry out the nucleophilic substitution, acetamide formation, and nitration reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, catalytic hydrogenation.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Functionalized aromatic compounds.

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.

Pathways Involved: The exact pathways are subject to ongoing research, but it is believed that the compound may modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide with structurally related acetamides, focusing on substituent effects, physical properties, and biological activities. Data are synthesized from the evidence provided.

Table 1: Structural and Functional Comparison

Notes:

- Molecular weight calculations are based on substituent contributions.

- Hypothesized activity: The ethylthio group may enhance lipophilicity, improving membrane permeability compared to polar analogs like B1 .

Table 2: Substituent Effects on Physicochemical Properties

Key Research Findings

Anthelmintic Activity : Compounds with dual nitro groups (e.g., 3e in ) showed superior efficacy against Pheretima posthuma compared to albendazole, suggesting nitro-phenyl acetamides are promising anthelmintic scaffolds .

Enzyme Inhibition : CDD-934506 () inhibited Mycobacterium tuberculosis PyrG and PanK enzymes, highlighting nitro-acetamides as multitarget antitubercular agents .

Synthetic Accessibility : Ethylthio and phenylthio derivatives () were synthesized via nucleophilic substitution or click chemistry, emphasizing modular synthetic routes for acetamide diversification .

Optical Properties : DFT studies on B1 () revealed that nitro and hydroxy groups influence charge-transfer transitions, relevant for optoelectronic applications .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure consists of an acetamide backbone with ethylthio and nitrophenyl substituents, which are believed to contribute to its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of acetamide derivatives, including those similar to this compound. These compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in various biological models.

Key Findings:

- In vitro Studies : Compounds with similar structures exhibited significant antioxidant activity, with notable reductions in reactive oxygen species (ROS) production in macrophage cell lines when treated with specific concentrations of the compounds .

- Mechanism of Action : The antioxidant effect is primarily attributed to the ability of these compounds to inhibit lipid peroxidation and modulate nitric oxide (NO) production in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines.

Case Studies:

- Breast Cancer (MDA-MB-231) : Similar derivatives have shown cytotoxic effects, reducing cell viability significantly at concentrations ranging from 10 µM to 50 µM. The mechanism involves induction of apoptosis and cell cycle arrest .

- Prostate Cancer (PPC-1) : Compounds related to this structure demonstrated IC50 values indicating potent anticancer activity, with specific derivatives reducing cell viability by over 50% .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Research Insights:

- Minimum Inhibitory Concentration (MIC) : Preliminary results indicate that derivatives exhibit MIC values as low as 0.22 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide, and how can purity be optimized?

- Methodology : A multi-step approach is typically employed:

- Step 1 : Introduce the ethylthio group via nucleophilic substitution or coupling reactions (e.g., thiol-ene chemistry) using 4-ethylthiophenol and a halogenated precursor.

- Step 2 : Acetamide formation through condensation of the intermediate with 4-nitroaniline in the presence of activating agents like EDCI/HOBt.

- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC. Confirm purity (>95%) using analytical HPLC and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylthio at C4 of phenyl, nitro group at C4 of the second phenyl).

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₆H₁₅N₂O₃S: ~323.08 g/mol) .

Q. What preliminary biological screening strategies are suitable for assessing bioactivity?

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial : Disc diffusion/Kirby-Bauer test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Approach :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance.

- Metabolite Identification : Use HRMS to detect active/inactive metabolites.

- Formulation Optimization : Improve solubility via nanoencapsulation or PEGylation to enhance in vivo efficacy .

Q. What computational strategies predict target binding affinity and selectivity?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the ethylthio moiety.

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

- QSAR Models : Train models using PubChem bioassay data (AID 504339) to predict IC₅₀ values for structural analogs .

Q. How do structural modifications (e.g., ethylthio vs. methylthio) impact pharmacological properties?

- Case Study :

- Ethylthio vs. Methylthio : Ethylthio enhances lipophilicity (logP +0.5), improving membrane permeability but potentially reducing aqueous solubility.

- Nitro Position : Para-nitro (as in this compound) increases electron-withdrawing effects, stabilizing the acetamide carbonyl and enhancing kinase inhibition vs. meta-nitro analogs.

- Data Source : Comparative studies on analogs like N-(4-nitrophenyl)acetamide (anti-inflammatory IC₅₀: 12 µM) vs. N-(4-aminophenyl)ethylacetamide (antimicrobial MIC: 8 µg/mL) .

Q. What analytical protocols resolve stability issues under physiological conditions?

- Protocol :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.

- Light/Heat Stability : Accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring.

- Oxidative Stability : Treat with H₂O₂ (3% v/v) to simulate reactive oxygen species (ROS) environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Resolution Steps :

Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free).

Validate Cell Line Authenticity : Use STR profiling to confirm no cross-contamination.

Replicate with Positive Controls : Compare to reference compounds (e.g., doxorubicin for cytotoxicity).

- Example : A 2-fold IC₅₀ variation in kinase inhibition assays may arise from ATP concentration differences (1 mM vs. 10 µM) .

Comparative Structural Analysis

Q. Which structural analogs of this compound show enhanced bioactivity, and why?

- Notable Analogs :

| Compound | Modification | Bioactivity |

|---|---|---|

| N-(4-Chlorophenyl) analog | Chloro substituent | 2× higher antimicrobial activity (MIC: 4 µg/mL) |

| Ethyl ester derivative | Esterification of acetamide | Improved oral bioavailability (F%: 65 vs. 22) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.